Ethyl 4,5-dihydro-5-methyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-2-furancarboxylate
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Overview
Description
Ethyl 4,5-dihydro-5-methyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-2-furancarboxylate is a complex organic compound characterized by the presence of trifluoromethyl and sulfonyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dihydro-5-methyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-2-furancarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of a suitable furan derivative, followed by esterification and sulfonylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and specific solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification techniques like chromatography and crystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dihydro-5-methyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-2-furancarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The trifluoromethyl and sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Ethyl 4,5-dihydro-5-methyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-2-furancarboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity
Mechanism of Action
The mechanism by which Ethyl 4,5-dihydro-5-methyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-2-furancarboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl and sulfonyl groups play a crucial role in these interactions, often enhancing the compound’s binding affinity to target proteins or enzymes. The pathways involved may include inhibition of enzymatic activity or modulation of receptor functions, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,4-difluoro-5-{[(trifluoromethyl)sulfonyl]oxy}pentanoate
- Trifluoromethyl phenyl sulfone
- Trifluoromethylated aromatic and alkyl compounds
Uniqueness
Ethyl 4,5-dihydro-5-methyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-2-furancarboxylate stands out due to its unique combination of trifluoromethyl and sulfonyl groups attached to a furan ring. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
Molecular Formula |
C10H10F6O6S |
---|---|
Molecular Weight |
372.24 g/mol |
IUPAC Name |
ethyl 2-methyl-2-(trifluoromethyl)-4-(trifluoromethylsulfonyloxy)-3H-furan-5-carboxylate |
InChI |
InChI=1S/C10H10F6O6S/c1-3-20-7(17)6-5(22-23(18,19)10(14,15)16)4-8(2,21-6)9(11,12)13/h3-4H2,1-2H3 |
InChI Key |
KWAJTIGUWULHGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CC(O1)(C)C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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